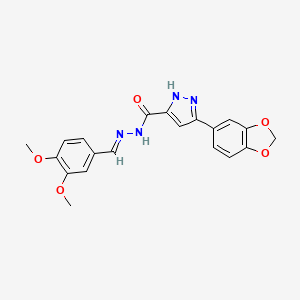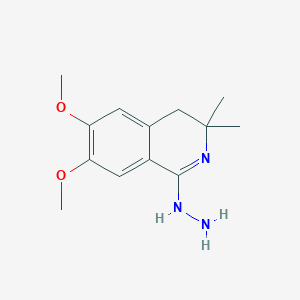![molecular formula C15H14Br2N2O3S B11650763 N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)
N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide is a synthetic organic compound that features bromine atoms and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide typically involves multi-step organic reactions. One possible route could include:
Starting Materials: 4-bromoaniline and 2-bromoaniline.
Step 1: Formation of a sulfonamide intermediate by reacting 2-bromoaniline with methanesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Coupling the sulfonamide intermediate with 4-bromoaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might replace the bromine atoms with other functional groups, while oxidation could modify the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with sulfonamide groups are often explored for their potential as pharmaceuticals, particularly as antibiotics or anti-inflammatory agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The bromine atoms and sulfonamide group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-[N-(2-chlorophenyl)methanesulfonamido]acetamide
- N-(4-Fluorophenyl)-2-[N-(2-fluorophenyl)methanesulfonamido]acetamide
Uniqueness
The presence of bromine atoms in N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions and stability.
Properties
Molecular Formula |
C15H14Br2N2O3S |
|---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C15H14Br2N2O3S/c1-23(21,22)19(14-5-3-2-4-13(14)17)10-15(20)18-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
MYJJBAUNONBGDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-benzodioxol-5-yl(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11650685.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11650688.png)
![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11650707.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11650738.png)
![N-(4-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11650750.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)

![N-(4-Nitrophenyl)-3-{2-oxo-5-[(propan-2-yloxy)methyl]oxolan-3-YL}propanamide](/img/structure/B11650775.png)
